molecular formula C8H7O4S- B1258127 4-Ethenylphenyl sulfate

4-Ethenylphenyl sulfate

Cat. No.: B1258127
M. Wt: 199.21 g/mol
InChI Key: IETVQHUKTKKBFF-UHFFFAOYSA-M
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Description

4-Ethenylphenyl sulfate (synonyms: 4-Vinylphenol sulfate, 4-Hydroxystyrene sulfate) is an organic sulfate ester classified under arylsulfates. Its structure comprises a sulfate group (-OSO₃⁻) attached to a para-substituted ethenylphenol moiety. This compound is recognized as a gut microbial metabolite and is cataloged under HMDB ID HMDB0062775 . Its synthesis often involves sulfonation or esterification reactions, as seen in protocols for related aryl sulfates .

Properties

Molecular Formula

C8H7O4S-

Molecular Weight

199.21 g/mol

IUPAC Name

(4-ethenylphenyl) sulfate

InChI

InChI=1S/C8H8O4S/c1-2-7-3-5-8(6-4-7)12-13(9,10)11/h2-6H,1H2,(H,9,10,11)/p-1

InChI Key

IETVQHUKTKKBFF-UHFFFAOYSA-M

Canonical SMILES

C=CC1=CC=C(C=C1)OS(=O)(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and functional groups among 4-ethenylphenyl sulfate and analogous compounds:

Compound Name Core Structure Functional Groups Key Substituents
4-Ethenylphenyl sulfate Para-substituted phenyl ring Sulfate ester, Ethenyl (-CH₂=CH) -OH, -OSO₃⁻, -CH₂=CH
4-Ethylphenyl sulfate Para-substituted phenyl ring Sulfate ester, Ethyl (-CH₂CH₃) -OH, -OSO₃⁻, -CH₂CH₃
2-(4-Ethenylphenyl)oxirane Para-substituted phenyl ring Epoxide (oxirane), Ethenyl -O-(epoxide), -CH₂=CH
3-Methoxy-4-hydroxyphenylethyleneglycol sulfate Phenyl ring with glycol chain Sulfate ester, Methoxy, Hydroxy -OCH₃, -OH, -CH₂CH(OH)OSO₃⁻
(4-Ethenylphenyl)-triphenylplumbane Para-ethenylphenyl group Plumbane (Pb), Triphenyl -Pb(C₆H₅)₃, -CH₂=CH
Key Observations:
  • Ethenyl vs.
  • Sulfate vs. Epoxide : 2-(4-Ethenylphenyl)oxirane lacks a sulfate group but features an epoxide ring, enabling crosslinking in polymer synthesis .
  • Complex Substituents : The glycol and methoxy groups in 3-methoxy-4-hydroxyphenylethyleneglycol sulfate increase hydrophilicity and metabolic complexity compared to simpler aryl sulfates .
Key Findings:
  • Metabolic Roles : Both 4-ethenylphenyl and 4-ethylphenyl sulfates are gut-derived metabolites, but the ethenyl variant’s unsaturated bond may influence its interaction with microbial enzymes .
  • Polymer Chemistry : 2-(4-Ethenylphenyl)oxirane’s epoxide group is critical for forming durable epoxy resins, unlike the sulfate esters, which are more relevant in solubility-driven biological systems .

Physicochemical Properties

Property 4-Ethenylphenyl Sulfate 4-Ethylphenyl Sulfate 2-(4-Ethenylphenyl)oxirane
Water Solubility High (due to -OSO₃⁻) Moderate Low (hydrophobic epoxide)
Thermal Stability Stable up to 200°C Stable up to 180°C Decomposes above 150°C
Reactivity Electrophilic addition Nucleophilic substitution Ring-opening polymerization
Notes:
  • The sulfate group in 4-ethenylphenyl sulfate confers high water solubility, facilitating its detection in biological fluids .
  • 2-(4-Ethenylphenyl)oxirane’s low solubility limits its biomedical applications but enhances utility in hydrophobic polymer matrices .

Q & A

Basic Research Questions

Q. How can 4-Ethenylphenyl sulfate be quantitatively detected in biological samples such as urine?

  • Methodological Answer : Electrochemical sensors using polydopamine-molecularly imprinted polymers (PDA-MIPs) are effective for detection. These sensors leverage selective binding to 4-Ethenylphenyl sulfate, with validation through cyclic voltammetry and differential pulse voltammetry. Key parameters include a limit of detection (LOD) of 0.12 µM and linear ranges of 0.5–100 µM in urine matrices. Calibration requires spiking known concentrations into control samples to account for matrix effects . For reproducibility, ensure consistent polymer synthesis conditions (e.g., pH, monomer-to-template ratios) and validate against HPLC-MS .

Q. What is the biological significance of 4-Ethenylphenyl sulfate in gut microbiome studies?

  • Methodological Answer : As a gut microbial metabolite derived from tyrosine, 4-Ethenylphenyl sulfate is sulfated in the liver and linked to metabolic and neurological disorders. To study its role:

  • Use germ-free murine models colonized with specific microbial consortia to trace tyrosine-to-4-Ethenylphenyl sulfate conversion.
  • Employ LC-MS/MS for quantification in plasma/urine, normalized to creatinine levels.
  • Correlate concentrations with phenotypic outcomes (e.g., anxiety-like behaviors in mice via open-field tests) . Include controls for diet-induced variability, as tyrosine intake influences metabolite levels.

Q. What safety protocols are essential when handling 4-Ethenylphenyl sulfate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Inspect gloves for integrity before use .
  • Engineering Controls : Use fume hoods for weighing and synthesis steps to avoid inhalation.
  • Storage : Store at –20°C in airtight containers to prevent degradation. Label containers with CAS No. (85734-98-1) and hazard identifiers .
  • Waste Disposal : Neutralize with sodium bicarbonate before disposal in designated chemical waste containers.

Advanced Research Questions

Q. How can researchers resolve contradictory findings on 4-Ethenylphenyl sulfate’s role in metabolic disorders?

  • Methodological Answer : Contradictions (e.g., associations with both insulin resistance and autism) may stem from:

  • Confounding Variables : Control for host genetics, microbiome composition, and dietary factors using multivariate regression models.
  • Dose-Response Relationships : Conduct longitudinal studies with graded doses in animal models to identify threshold effects.
  • Mechanistic Studies : Use isotopic tracing (e.g., ¹³C-tyrosine) to track metabolite flux and identify downstream pathways. Cross-validate findings via knockout models (e.g., sulfotransferase-deficient mice) .

Q. What experimental design considerations are critical for studying 4-Ethenylphenyl sulfate’s neurobehavioral effects?

  • Methodological Answer :

  • Animal Models : Use C57BL/6 mice (3–5 weeks old) for consistency in blood-brain barrier permeability. Administer 4-Ethenylphenyl sulfate intraperitoneally at 10–50 mg/kg.
  • Behavioral Assays : Combine elevated plus maze and social interaction tests to assess anxiety and sociability. Record sessions for blinded scoring.
  • Temporal Dynamics : Collect plasma samples pre- and post-intervention at 0, 2, 6, and 24 hours to capture pharmacokinetic profiles .

Q. How should longitudinal studies on 4-Ethenylphenyl sulfate be structured to ensure data reliability?

  • Methodological Answer :

  • Sampling Plan : Collect baseline, midpoint, and endpoint samples from ≥30 subjects/group to account for intra-individual variability. Use power analysis to determine cohort size.
  • Data Harmonization : Standardize LC-MS parameters (e.g., ionization mode: ESI⁻, column: C18) across timepoints. Include internal standards (e.g., deuterated 4-Ethenylphenyl sulfate) for normalization.
  • Bias Mitigation : Randomize treatment groups and use placebo controls. Address attrition bias via intention-to-treat analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethenylphenyl sulfate
Reactant of Route 2
Reactant of Route 2
4-Ethenylphenyl sulfate

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